2-Chloro-4-(1h-imidazol-1-yl)aniline
Description
2-Chloro-4-(1H-imidazol-1-yl)aniline (CAS: 190200-20-5) is a high-purity chemical compound (≥95% purity) with a molecular formula of C₉H₈ClN₃ and a molecular weight of 193.63 g/mol . Its structure features a chloro-substituted aniline backbone fused with a 1H-imidazole ring at the para position (Figure 1). This unique architecture confers distinct electronic and steric properties, making it a versatile building block in pharmaceuticals, agrochemicals, and organic synthesis.
Properties
CAS No. |
190200-20-5 |
|---|---|
Molecular Formula |
C9H8ClN3 |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
2-chloro-4-imidazol-1-ylaniline |
InChI |
InChI=1S/C9H8ClN3/c10-8-5-7(1-2-9(8)11)13-4-3-12-6-13/h1-6H,11H2 |
InChI Key |
UKGAXDAKOLZAQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amido-Nitrile Precursors
This method employs nickel-catalyzed cyclization under mild conditions to construct the imidazole ring system while introducing chlorine and amine functionalities:
Reaction Scheme
Amido-nitrile → Cyclization (Ni catalyst, 25-50°C) → 2-Chloro-4-(1H-imidazol-1-yl)aniline
Key advantages include functional group tolerance and scalability. The nickel catalyst facilitates C–N bond formation without requiring harsh reagents.
Carbon Disulfide-Promoted Substitution
Source demonstrates that carbon disulfide (CS₂) accelerates nucleophilic substitution between 2-chloro-4,5-dihydroimidazole and o-substituted anilines:
- Reactants :
- 2-Chloro-4,5-dihydroimidazole
- o-Substituted aniline derivatives
- Conditions :
- Solvent: Dichloromethane
- Catalyst: 0.13 equiv CS₂
- Temperature: 20–25°C
- Time: 3–24 hours
This method achieves >65% yield for aryl-iminoimidazolidine intermediates, which are subsequently oxidized to the target compound.
Palladium-Catalyzed Coupling
A patent describes a two-step process involving cross-coupling and amination:
Comparative Analysis of Methods
Critical Reaction Parameters
- Temperature : Most methods operate between 25–130°C, with higher temperatures accelerating SNAr reactions.
- Solvent Choice : Polar aprotic solvents (NMP, DMF) enhance nucleophilicity in Pd-catalyzed and SNAr routes.
- Catalyst Loading : Nickel and palladium systems require 1–5 mol% for optimal turnover.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1h-imidazol-1-yl)aniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the imidazole ring or the chloro group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
Scientific Research Applications of 2-Chloro-4-(1h-imidazol-1-yl)aniline
This compound is a chemical compound with a chloro-substituted aniline ring bonded to an imidazole moiety. It is of interest because of its potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of both chloro and imidazole groups gives the molecule unique chemical properties, making it valuable for research and development.
Synthesis and Preparation
The synthesis of this compound typically involves commercially available starting materials such as 2-chloroaniline and imidazole. The imidazole ring is introduced to the 2-chloroaniline through a nucleophilic substitution reaction, often in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Applications
This compound has a wide range of scientific research applications:
- Chemistry It serves as a building block for synthesizing more complex molecules and materials.
- Biology The compound is used to study enzyme inhibition and protein-ligand interactions.
- Industry The compound is utilized in the production of agrochemicals and as a ligand in catalysis.
Related Compounds
Other related compounds include [2, 4, 5]:
- 4-(1H-Imidazol-1-yl)aniline, which plays a crucial role in biochemical reactions, particularly in mixed-mode chromatography. It has been immobilized on Sepharose CL-6B to create a new ligand for this type of chromatography.
- 2-chloro-4-(1H-imidazol-2-yl)aniline [4, 7, 8].
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1h-imidazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the chloro group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Anticonvulsant Activity (Thienopyrimidine Derivatives)
highlights derivatives of 2-chloro-4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine (e.g., 8a–d) as potent anticonvulsants. Comparatively:
- Imidazole-substituted (8a–d) : Showed 100% protection against maximal electroshock seizures (MES) at 300 mg/kg in mice .
- Triazole-substituted (6) : Lower efficacy (70% protection at 300 mg/kg) due to reduced π-π stacking with target receptors .
- Pyrazole-substituted (10) : Minimal activity, attributed to weaker hydrogen-bonding interactions .
Fungicidal Activity
In , amides derived from 2-chloro-4-(trifluoromethyl)aniline exhibited EC₅₀ values of 0.2–13.5 µg/mL against phytopathogens. The chloro-imidazole analog is hypothesized to offer similar potency but with improved solubility due to the imidazole’s lone-pair electrons .
Q & A
Q. What are the optimized synthetic routes for 2-Chloro-4-(1H-imidazol-1-yl)aniline, and how can reaction efficiency be validated?
A green synthesis method involves reacting starting materials (e.g., 4-hydroxyquinazoline and 4-(1H-imidazol-1-yl)-aniline) in 10% aqueous NaOH under mild stirring at room temperature for 30 minutes . Validation of product purity can be achieved via TLC (retention factor = 0.88 for the starting aniline derivative vs. 0.96 for the product) and IR spectroscopy, where key stretches (e.g., N–H, C–Cl) confirm functional group integrity .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Essential techniques include:
- TLC : To monitor reaction progress and polarity shifts (e.g., product vs. starting material retention factors) .
- IR Spectroscopy : Identification of imidazole C–N stretches (~1600 cm⁻¹) and aniline N–H bends (~3300 cm⁻¹) .
- Mass Spectrometry : Exact mass analysis (e.g., 193.0102 Da for related imidazole-aniline derivatives) to verify molecular composition .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (e.g., using SHELX programs) reveals key geometric parameters, such as the dihedral angle between the imidazole and aniline rings (e.g., 81.80° in triflumizole derivatives). Intermolecular interactions (C–H⋯N/O/F) can further explain packing stability . Refinement protocols (e.g., SHELXL) are critical for high-resolution data analysis, especially for halogenated analogs .
Q. What methodologies address contradictions in synthetic yields for imidazole-aniline derivatives?
Contradictions often arise from solvent and catalyst selection. For example:
- Solvent Effects : Polypropylene glycol (PPG) enhances cyclization efficiency compared to PEG due to immiscibility with water, facilitating dehydration .
- Catalyst Optimization : Switching from Pd/C to Raney nickel avoids hydrodechlorination side reactions, improving yields from <20% to >90% in related imidazole syntheses .
Q. How does this compound contribute to functional materials like coordination polymers?
This compound serves as a ligand in zinc coordination polymers, where its imidazole nitrogen and aniline amino group chelate metal centers. For example, bis(4-(1H-imidazol-1-yl)phenyl)methanone derivatives form luminescent Zn(II) complexes with diverse topological structures (e.g., 2D networks), validated via X-ray diffraction and photoluminescence studies .
Q. What experimental designs evaluate the biological activity of this compound derivatives?
Condensation-cyclization reactions with thioglycolic acid and aldehydes yield thiazolidin-4-one derivatives. Antimicrobial assays (e.g., against E. coli or S. aureus) require controlled conditions (110°C, PPG solvent) to achieve >80% yields. Activity is correlated with substituent electronegativity and ring planarity .
Q. How can researchers mitigate challenges in scaling up imidazole-aniline syntheses?
Key strategies include:
- Greener Solvents : Aqueous NaOH minimizes organic waste .
- Batch Reactor Optimization : Stirring rate and temperature gradients must be calibrated to prevent side reactions (e.g., dimerization) .
- In-Line Analytics : LC-MS monitoring ensures intermediate stability and reaction completion .
Methodological Notes
- Crystallography : Use SHELXTL for refinement of halogenated analogs; prioritize high-resolution (<1.0 Å) datasets to resolve Cl/F positional disorders .
- Spectroscopy : Combine IR with NMR (e.g., H/C) for unambiguous assignment of imidazole protons and aromatic splitting patterns .
- Synthetic Reproducibility : Document solvent purity (e.g., PPG batch variability) and catalyst activation steps (e.g., Raney nickel pre-treatment) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
